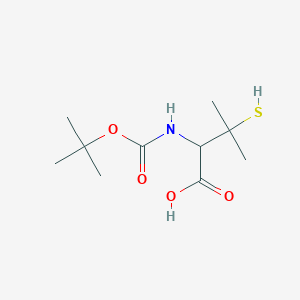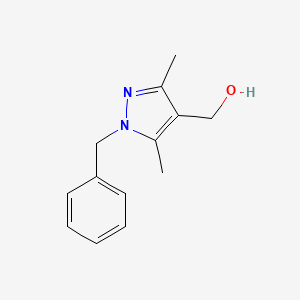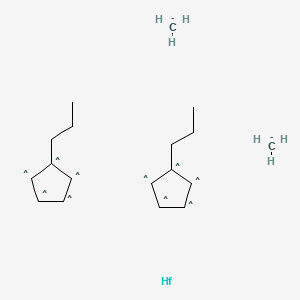
Propargyl-PEG8-CH2CH2COOtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG8-CH2CH2COOtBu is a specialized compound used primarily in the field of bioconjugation and drug delivery. It is a PEGylation reagent that contains a propargyl group, which allows for specific conjugation with biomolecules through click chemistry reactions. PEGylation, the process of attaching polyethylene glycol (PEG) molecules to other compounds, enhances the stability, solubility, and pharmacokinetic properties of these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG8-CH2CH2COOtBu typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of polyethylene glycol (PEG) chains of the desired length.
Functionalization: The PEG chains are then functionalized with a propargyl group at one end and a tert-butyl ester group at the other end.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF). Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are often used to facilitate esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are functionalized in reactors with precise control over temperature and reaction time.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG8-CH2CH2COOtBu undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Click Chemistry: The major product is a triazole-linked conjugate.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted esters or amides.
Applications De Recherche Scientifique
Propargyl-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules through click chemistry.
Biology: The compound is employed in the conjugation of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: In drug delivery, PEGylation enhances the pharmacokinetic properties of therapeutic agents, leading to improved efficacy and reduced toxicity.
Mécanisme D'action
The mechanism by which Propargyl-PEG8-CH2CH2COOtBu exerts its effects involves:
Conjugation: The propargyl group reacts with azides through click chemistry, forming stable triazole linkages.
PEGylation: The attached PEG chains increase the hydrophilicity and molecular weight of the conjugated molecules, enhancing their solubility and stability.
Molecular Targets: The compound targets biomolecules with azide groups, facilitating their conjugation and functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG2-CH2CH2COOtBu: A shorter PEG chain variant with similar conjugation properties.
Alkyne-PEG8-CH2CH2COOtBu: Another alkyne-functionalized PEG compound with similar applications.
Uniqueness
Propargyl-PEG8-CH2CH2COOtBu is unique due to its longer PEG chain, which provides greater flexibility and solubility enhancements compared to shorter PEG variants. This makes it particularly useful in applications requiring high solubility and stability .
Propriétés
Formule moléculaire |
C26H48O11 |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H48O11/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)37-26(2,3)4/h1H,6-24H2,2-4H3 |
Clé InChI |
SHOCGKBHFSKKLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)


![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)

![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)



![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)
![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)

